molecular formula C23H25N3O5 B14919547 methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate

Cat. No.: B14919547
M. Wt: 423.5 g/mol
InChI Key: WEYPPRALUJUFAX-UHFFFAOYSA-N
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Description

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate is a complex organic compound with a unique structure that includes a pyrazole ring, methoxy groups, and an aminoethylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate typically involves multiple steps. One common method includes the condensation of 2-methoxybenzylamine with an appropriate aldehyde to form an imine intermediate. This intermediate is then reacted with a pyrazole derivative under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield methoxybenzoic acid derivatives, while reduction of the imine moiety can produce secondary amines .

Scientific Research Applications

Methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of methyl [(4Z)-4-{1-[(2-methoxybenzyl)amino]ethylidene}-1-(4-methoxyphenyl)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C23H25N3O5

Molecular Weight

423.5 g/mol

IUPAC Name

methyl 2-[2-(4-methoxyphenyl)-4-[N-[(2-methoxyphenyl)methyl]-C-methylcarbonimidoyl]-3-oxo-1H-pyrazol-5-yl]acetate

InChI

InChI=1S/C23H25N3O5/c1-15(24-14-16-7-5-6-8-20(16)30-3)22-19(13-21(27)31-4)25-26(23(22)28)17-9-11-18(29-2)12-10-17/h5-12,25H,13-14H2,1-4H3

InChI Key

WEYPPRALUJUFAX-UHFFFAOYSA-N

Canonical SMILES

CC(=NCC1=CC=CC=C1OC)C2=C(NN(C2=O)C3=CC=C(C=C3)OC)CC(=O)OC

Origin of Product

United States

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